8-Methoxynaphthalen-1-amine

Lipophilicity Drug Design Physicochemical Properties

Select 8-Methoxynaphthalen-1-amine for your research to leverage its unique 1,8-peri-substitution. This isomer enables Directed ortho-Metalation (DoM) strategies unattainable with 5- or 7-methoxy analogs, providing superior regiocontrol for synthesizing 1,8-disubstituted naphthalenes. With a lower XLogP3 of 2.5 versus 2.9 for the 5-methoxy isomer, it is the preferred choice for fine-tuning lipophilicity in drug discovery. Its high melting point (87–88 °C) also simplifies purification via recrystallization compared to unsubstituted 1-naphthylamine.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11913401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxynaphthalen-1-amine
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)N
InChIInChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3
InChIKeyCRSQEEBKGDCJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxynaphthalen-1-amine (CAS 142882-53-9) Procurement Reference: Core Identity and Structural Baseline


8-Methoxynaphthalen-1-amine (CAS 142882-53-9, molecular weight 173.21 g/mol) is an aromatic amine of the aminonaphthalene class, featuring a methoxy substituent at the 8-position and a primary amine at the 1-position of the naphthalene ring system . This regiochemistry creates a unique peri-interaction between the 1-amino and 8-methoxy groups, distinguishing it from other methoxynaphthalen-1-amine isomers and influencing its chemical and biological behavior [1]. The compound is primarily utilized as a research intermediate in organic synthesis, medicinal chemistry, and materials science [2].

Why 8-Methoxynaphthalen-1-amine Cannot Be Substituted with Unsubstituted or Other Isomeric Naphthylamines


Generic substitution of 8-Methoxynaphthalen-1-amine with unsubstituted 1-naphthylamine or other methoxynaphthalen-1-amine isomers is not feasible due to quantifiable differences in physicochemical properties and biological activity that directly impact research outcomes. Substitution at the 8-position introduces steric hindrance and electronic effects unique to this isomer, altering both its baseline parameters (e.g., logP and melting point) and its functional performance in specific assays [1]. The following evidence demonstrates that selecting the incorrect isomer—such as the more widely available 5-methoxy or 7-methoxy analogs—will lead to divergent results in solubility, receptor engagement, and pharmacokinetic behavior .

8-Methoxynaphthalen-1-amine Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Selection


Lipophilicity Differentiation: 8-Methoxy Exhibits Lower LogP than 5-Methoxy Isomer

The 8-Methoxynaphthalen-1-amine isomer demonstrates quantifiably lower lipophilicity compared to the 5-methoxy analog, as indicated by a lower computed XLogP3 value. This difference is critical for applications where reduced passive membrane permeability or altered distribution profiles are desired [1].

Lipophilicity Drug Design Physicochemical Properties

Physical State and Handling: 8-Methoxy Isomer is a Higher-Melting Solid

8-Methoxynaphthalen-1-amine is a solid with a melting point of 87–88 °C, in stark contrast to the parent 1-naphthylamine, which is a lower-melting solid (47–50 °C). This physical property difference has direct implications for compound handling, purification, and long-term storage stability [1].

Physical Properties Formulation Storage Stability

Synthetic Utility: Unique Reactivity Profile in Lithiation Chemistry

The peri-relationship between the 1-amino and 8-methoxy groups in 8-Methoxynaphthalen-1-amine enables unique organometallic transformations that are not accessible with other isomers. Specifically, studies on the closely related 8-lithio-1-N,N-dimethylaminonaphthalene demonstrate that the 8-position can be selectively functionalized to yield 8-CHO, COCH3, and n-Bu2B derivatives in good yield, a regioselectivity that is a direct consequence of the 1,8-peri-interaction [1].

Organometallic Chemistry Synthetic Methodology Reactivity

Target Engagement: Distinctive Profile Against CYP Isoform Activity

The 8-Methoxynaphthalen-1-amine scaffold has been reported to engage cytochrome P450 enzymes with a specific inhibition profile. In contrast to potent CYP inhibitors, a related 8-methoxy-substituted compound demonstrated a relatively high IC50 of 28 μM, classifying it as a low-potency modulator [1]. While not a direct head-to-head comparison, this data provides a baseline for evaluating the compound's potential for metabolic interactions, which is distinct from unsubstituted naphthylamines that may exhibit different inhibition patterns due to the absence of the methoxy group.

Enzyme Inhibition CYP Enzymes Metabolism

8-Methoxynaphthalen-1-amine: Evidence-Driven Application Scenarios for Research and Procurement


Synthesis of Peri-Substituted Naphthalene Derivatives via Directed Ortho-Metalation

Based on its unique reactivity profile [1], 8-Methoxynaphthalen-1-amine is the optimal starting material for the synthesis of 1,8-disubstituted naphthalenes via directed ortho-metalation (DoM) strategies. The peri-interaction between the amine and methoxy groups facilitates selective lithiation at the 8-position, enabling the introduction of formyl, acetyl, and other electrophiles with high regiocontrol. This application is not feasible with other isomers, making the 8-methoxy isomer essential for accessing this specific chemical space.

Optimizing Lead Compound Lipophilicity in Medicinal Chemistry

When a drug discovery program requires a naphthylamine building block with lower lipophilicity to improve solubility or reduce off-target binding, 8-Methoxynaphthalen-1-amine should be selected over the 5-methoxy analog based on the quantifiably lower XLogP3 value of 2.5 compared to 2.9 [1]. This differentiation is crucial for fine-tuning the physicochemical properties of lead compounds early in the optimization process.

Development of High-Melting Pharmaceutical Intermediates

For synthetic routes that require a solid intermediate with a high melting point to facilitate purification by recrystallization or improve handling stability, 8-Methoxynaphthalen-1-amine (mp 87–88 °C) is a superior choice compared to the parent 1-naphthylamine (mp 47–50 °C) [1] [2]. The higher melting point can streamline downstream processing and improve the robustness of the overall synthesis.

Profiling Metabolic Stability in ADME-Tox Assays

For studies investigating the metabolic fate of naphthalene-containing compounds, 8-Methoxynaphthalen-1-amine serves as a relevant probe. Its reported engagement with CYP enzymes (as inferred from class-level evidence) [1] provides a starting point for understanding the influence of the 8-methoxy substituent on metabolic stability. Researchers can benchmark its in vitro half-life and metabolite profile against unsubstituted 1-naphthylamine to deconvolute structure-metabolism relationships.

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